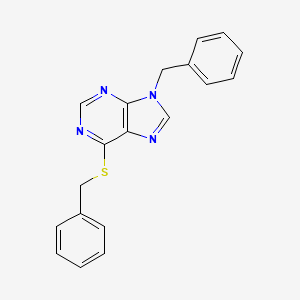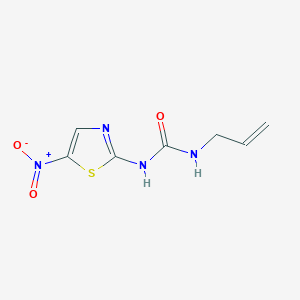
N-(5-Nitro-1,3-thiazol-2-yl)-N'-prop-2-en-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Nitro-1,3-thiazol-2-yl)-N’-prop-2-en-1-ylurea is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1,3-thiazol-2-yl)-N’-prop-2-en-1-ylurea typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with propenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(5-Nitro-1,3-thiazol-2-yl)-N’-prop-2-en-1-ylurea may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Nitro-1,3-thiazol-2-yl)-N’-prop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(5-Nitro-1,3-thiazol-2-yl)-N’-prop-2-en-1-ylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties. It is also investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of infectious diseases and cancer. Its ability to inhibit certain biological targets makes it a candidate for drug development.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Nitro-1,3-thiazol-2-yl)-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of key enzymes and pathways. The thiazole ring is also known to interact with various biological targets, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Nitro-1,3-thiazol-2-yl)-2-thiophenecarboxamide
- N-(5-Nitro-1,3-thiazol-2-yl)formamide
- N-(5-Nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide
Uniqueness
N-(5-Nitro-1,3-thiazol-2-yl)-N’-prop-2-en-1-ylurea is unique due to its specific structural features, such as the presence of the propenyl group and the urea linkage. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the nitro group and the thiazole ring enhances its potential as a versatile compound in various scientific research applications.
Propiedades
Número CAS |
26173-34-2 |
|---|---|
Fórmula molecular |
C7H8N4O3S |
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
1-(5-nitro-1,3-thiazol-2-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C7H8N4O3S/c1-2-3-8-6(12)10-7-9-4-5(15-7)11(13)14/h2,4H,1,3H2,(H2,8,9,10,12) |
Clave InChI |
APJDCCZXZXKXNM-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


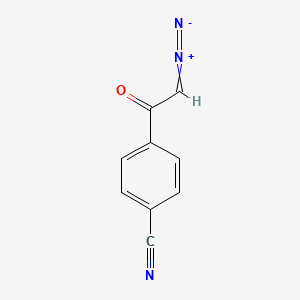

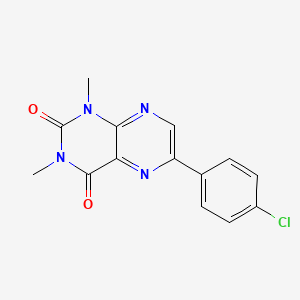
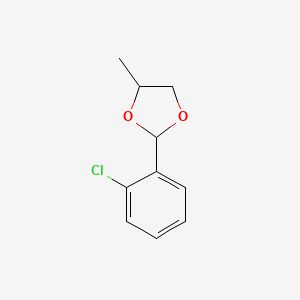
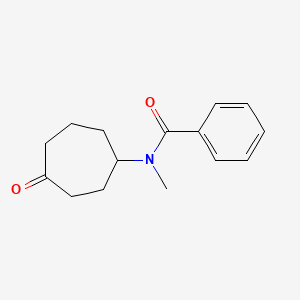


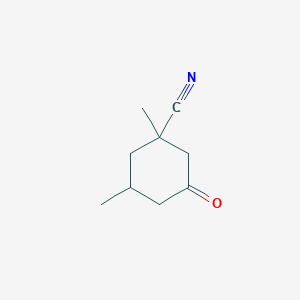
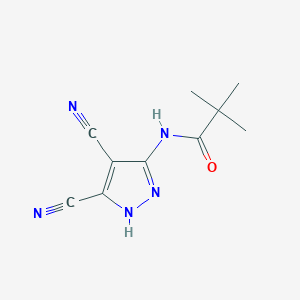
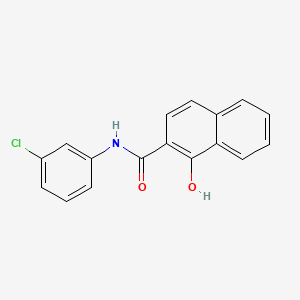
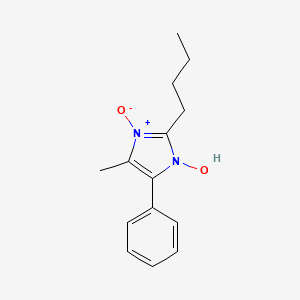
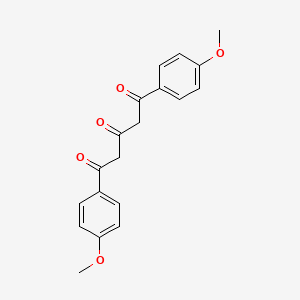
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
